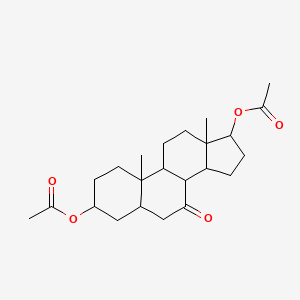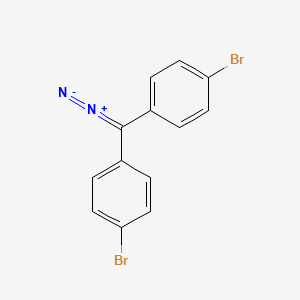
Benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt typically involves the reaction of benzoic acid with hydroxylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to form the sodium salt of the compound. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of benzoic acid to its hydroxylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the manufacture of polymers, resins, and other industrial products.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Its effects are mediated through binding to active sites on target proteins, altering their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: The parent compound with similar aromatic properties.
Sodium benzoate: A common preservative with antimicrobial properties.
Hydroxybenzoic acids: Compounds with hydroxyl groups attached to the aromatic ring.
Uniqueness
Benzoic acid, 2-((hydroxyamino)carbonyl)-, sodium salt is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and biological activity compared to other benzoic acid derivatives.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
21239-15-6 |
|---|---|
Fórmula molecular |
C8H6NNaO4 |
Peso molecular |
203.13 g/mol |
Nombre IUPAC |
sodium;2-(hydroxycarbamoyl)benzoate |
InChI |
InChI=1S/C8H7NO4.Na/c10-7(9-13)5-3-1-2-4-6(5)8(11)12;/h1-4,13H,(H,9,10)(H,11,12);/q;+1/p-1 |
Clave InChI |
CNXXXVUQLXJPHZ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NO)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,2'-Methylenebis[4-(hydroxymethyl)-6-methylphenol]](/img/structure/B14712419.png)

![Dimethylbis[(prop-2-en-1-yl)oxy]silane](/img/structure/B14712430.png)


![[(4-Chlorophenyl)(nitroso)amino]acetic acid](/img/structure/B14712451.png)




